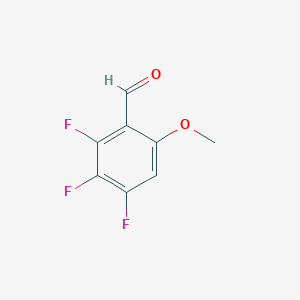

2,3,4-Trifluoro-6-methoxybenzaldehyde

Description

Systematic Nomenclature and CAS Registry Information

2,3,4-Trifluoro-6-methoxybenzaldehyde is systematically named as This compound , reflecting its substituent positions on the aromatic ring. Its CAS Registry Number is 1785350-84-6 , as listed in chemical databases and supplier catalogs. This identifier ensures precise tracking in chemical commerce and research.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₈H₅F₃O₂ , derived from the benzaldehyde core (C₇H₆O) with three fluorine atoms and one methoxy group replacing hydrogen atoms. Its molecular weight is 190.12 g/mol , calculated as follows:

- Carbon (C): 8 × 12.01 = 96.08 g/mol

- Hydrogen (H): 5 × 1.008 = 5.04 g/mol

- Fluorine (F): 3 × 19.00 = 57.00 g/mol

- Oxygen (O): 2 × 16.00 = 32.00 g/mol

- Total : 96.08 + 5.04 + 57.00 + 32.00 = 190.12 g/mol .

| Property | Value |

|---|---|

| Molecular formula | C₈H₅F₃O₂ |

| Molecular weight | 190.12 g/mol |

| CAS Registry Number | 1785350-84-6 |

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data (e.g., X-ray diffraction studies) are publicly available for this compound. However, the planar aromatic ring and fixed substituent positions (fluorine at 2,3,4; methoxy at 6) suggest minimal conformational flexibility. The molecule likely adopts a coplanar arrangement due to the rigidity of the benzaldehyde backbone, with substituents locked in their respective positions. Conformational isomerism is unlikely in this structure.

Electron Density Mapping via X-ray Diffraction Studies

While direct X-ray diffraction data for this compound are absent, theoretical methods such as Molecular Electron Potential Surface (MEPS) analysis provide insights into electron density distribution. MEPS calculations, often performed using density functional theory (DFT), map electron-rich and electron-poor regions. For fluorinated aromatic compounds, fluorine atoms withdraw electron density via inductive effects, creating localized negative electrostatic potentials. Methoxy groups, being electron-donating, counterbalance this effect at the para position.

Substituent Effects on Aromatic Ring Electron Distribution

The electron-withdrawing fluorine atoms (2,3,4-positions) and electron-donating methoxy group (6-position) create a complex electronic environment. Key substituent effects include:

| Substituent | Position | Electron Effect | Hammett σ Value |

|---|---|---|---|

| Fluorine (F) | 2,3,4 | Strongly electron-withdrawing (inductive) | σₘ = 0.34, σₚ = 0.06 |

| Methoxy (OCH₃) | 6 | Electron-donating (resonance) | σₚ = -0.27 |

Key Observations :

- Fluorine’s Impact : The three fluorine atoms at meta positions (2,3,4) induce significant electron withdrawal, deactivating the ring toward electrophilic substitution.

- Methoxy’s Influence : The methoxy group at position 6 donates electron density via resonance, partially offsetting the electron-withdrawing effects of fluorine.

- Ortho/Para Directing : Fluorine’s meta-directing nature and methoxy’s para-directing nature create competing electronic effects, influencing reactivity in further chemical transformations.

Propriétés

IUPAC Name |

2,3,4-trifluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-6-2-5(9)8(11)7(10)4(6)3-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFUNWUIACVBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-6-methoxybenzaldehyde typically involves the introduction of fluorine atoms and a methoxy group onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4-Trifluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as Grignard reagents and organolithium compounds are often used.

Major Products:

Oxidation: 2,3,4-Trifluoro-6-methoxybenzoic acid.

Reduction: 2,3,4-Trifluoro-6-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2,3,4-Trifluoro-6-methoxybenzaldehyde serves as a vital building block for constructing more complex organic molecules. Its unique electronic and steric properties make it suitable for various synthetic pathways .

Biology

The compound is utilized in biological studies to investigate enzyme inhibition and protein-ligand interactions. The presence of fluorine enhances its lipophilicity and alters its electronic properties, facilitating stronger interactions with biological targets .

Medicine

Research indicates that this compound may have potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of xanthine oxidase, which is significant in managing conditions like hyperuricemia and gout .

Enzyme Inhibition

Case Studies and Research Findings

Several studies highlight the biological activity of fluorinated benzaldehydes:

- Antifungal Studies : Research on related compounds indicated that certain derivatives exhibited better antifungal activity compared to standard treatments like fluconazole. For instance, compounds derived from similar structures showed inhibition rates exceeding those of fluconazole against Candida albicans at concentrations around 200 µg/ml.

- Xanthine Oxidase Inhibition : A series of benzaldehyde derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. Among these compounds, some exhibited IC50 values significantly lower than allopurinol, indicating potential therapeutic applications in managing conditions related to uric acid metabolism .

Mécanisme D'action

The mechanism of action of 2,3,4-Trifluoro-6-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Comparative Analysis:

Substituent Effects and Electronic Properties

| Compound | Substituents | Electronic Effects |

|---|---|---|

| 2,3,4-Trifluoro-6-methoxybenzaldehyde | 2,3,4-F; 6-OCH₃ | - Fluorines: Strong electron-withdrawing (meta-directing). - Methoxy: Electron-donating (ortho/para-directing). Creates a polarized aromatic ring. |

| 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde | 2,3,4-F; 6-CF₃ | - CF₃: Stronger electron-withdrawing than OCH₃. - Increased deactivation of the aromatic ring, reducing electrophilicity at the aldehyde group. |

| 2-Methoxy-6-(trifluoromethoxy)benzaldehyde | 2-OCH₃; 6-OCF₃ | - OCH₃: Electron-donating. - OCF₃: Electron-withdrawing. Conflicting directing effects alter reactivity. |

Physical and Chemical Properties

Lipophilicity and Solubility: The trifluoromethyl group (CF₃) in 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde enhances lipophilicity, reducing water solubility compared to the methoxy variant .

Reactivity: The methoxy group in this compound may activate the aldehyde toward nucleophilic addition reactions, while fluorine atoms stabilize intermediates via inductive effects .

Research Findings and Limitations

- Synthesis Challenges : Fluorinated benzaldehydes often require harsh conditions (e.g., HF or SF₄), but the methoxy group in the target compound may allow milder synthetic routes.

- Data Gaps: Limited experimental data (e.g., melting points, reaction yields) in available evidence restricts quantitative comparisons. Further studies are needed to validate inferred properties.

Activité Biologique

2,3,4-Trifluoro-6-methoxybenzaldehyde is a fluorinated aromatic aldehyde with significant biological activity. Its unique chemical structure, characterized by the presence of three fluorine atoms and a methoxy group, enhances its interaction with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

The presence of trifluoromethyl groups in this compound increases its lipophilicity and alters its electronic properties. These modifications facilitate stronger binding interactions with various enzymes and receptors. The compound primarily acts as an enzyme inhibitor by occupying the active site of target enzymes, thereby preventing substrate access. This mechanism is crucial in the development of potential therapeutic agents aimed at modulating enzyme activity.

Biological Applications

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The compound's ability to interact with the enzyme's active site suggests it could serve as a lead compound for developing new xanthine oxidase inhibitors .

2. Antifungal Activity

In studies assessing antifungal properties, derivatives of similar compounds have shown promising results against various fungal strains. While specific data on this compound itself is limited, its structural analogs demonstrate significant antifungal activity, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated benzaldehydes and their derivatives:

- Antifungal Studies : A study on related compounds indicated that certain derivatives exhibited better antifungal activity compared to standard treatments like fluconazole. For example, compounds derived from similar structures showed inhibition rates exceeding those of fluconazole against strains such as Candida albicans and Candida glabrata at concentrations around 200 µg/ml .

- Xanthine Oxidase Inhibition : A series of benzaldehyde derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. Among these compounds, some exhibited IC50 values significantly lower than allopurinol, indicating a potential for therapeutic application in managing conditions related to uric acid metabolism .

Comparison with Similar Compounds

The distinct positioning of the trifluoromethyl and methoxy groups in this compound differentiates it from other similar compounds. A comparative analysis reveals that:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Difluorobenzaldehyde | Two fluorine atoms | Moderate enzyme inhibition |

| 2-(Trifluoromethyl)benzaldehyde | One trifluoromethyl group | Antimicrobial properties |

| This compound | Three fluorine atoms + methoxy group | Potential enzyme inhibitor; antifungal |

This table illustrates how structural variations influence biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Trifluoro-6-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated benzaldehydes often involves nucleophilic aromatic substitution or directed ortho-metalation. For example, substituted benzaldehydes can be synthesized via refluxing with ethanol and glacial acetic acid under inert conditions to minimize side reactions. Temperature control (e.g., maintaining 60–80°C) and stoichiometric ratios of reagents are critical for optimizing yield . Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Assess purity using a C18 column with UV detection at 254 nm.

- NMR Spectroscopy : Confirm substituent positions via -NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and -NMR (distinct shifts for trifluoromethyl groups) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak at m/z 214.03) .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer : Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Use anhydrous THF or DCM for reactions requiring inert conditions. Avoid prolonged exposure to moisture, as fluorinated aldehydes may hydrolyze .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the aldehyde for nucleophilic attack, while the methoxy group donates electrons via resonance, directing reactivity to specific ring positions. For Suzuki-Miyaura coupling, use Pd(PPh) in THF/water (3:1) at 80°C, targeting the para position relative to methoxy .

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:

- Repeating assays with independent batches.

- Using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Applying statistical tools like Grubbs’ test to identify outliers .

Q. How can computational modeling predict the pharmacokinetic properties of derivatives synthesized from this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to estimate logP (lipophilicity) and pKa. Molecular docking (AutoDock Vina) can predict binding to targets like cytochrome P450 enzymes. Validate with in vitro metabolic stability assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.